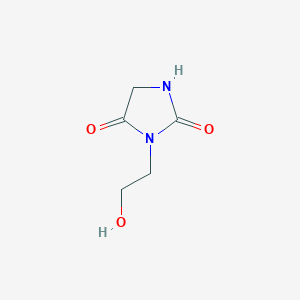

3-(2-Hydroxyethyl)imidazolidine-2,4-dione

Descripción general

Descripción

3-(2-Hydroxyethyl)imidazolidine-2,4-dione is a heterocyclic compound that has garnered significant attention in the scientific community. It is known for its unique structure, which includes an imidazolidine ring with a hydroxyethyl group attached. This compound is also referred to as imidazolidine-2,4-dione or glycocyamine.

Mecanismo De Acción

Target of Action

Similar compounds such as imidazolidine-2-thione derivatives have been reported to exhibit antimicrobial activity, anti-hiv activity, and antifungal activity .

Mode of Action

It’s worth noting that related compounds have been reported to control the voltage-dependent na-channels of neurons and the influx of ca from nerve cells, increasing the normal seizure threshold and inhibiting seizure activity .

Biochemical Pathways

Related compounds such as imidazolidine-2-thione derivatives have been reported to inhibit dopamine β-hydroxylase (dbh), which is essential for hydrolyzing endogenous bioactive fatty acid derivatives .

Result of Action

Related compounds have been reported to exhibit significant biological activities such as antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, and anti-hiv properties .

Action Environment

It’s worth noting that the storage temperature for this compound is room temperature, suggesting that it may be stable under normal environmental conditions .

Análisis Bioquímico

Biochemical Properties

3-(2-Hydroxyethyl)imidazolidine-2,4-dione plays a crucial role in biochemical reactions, particularly in the synthesis of creatine. It interacts with enzymes such as guanidinoacetate N-methyltransferase, which catalyzes the methylation of glycocyamine to form creatine. This interaction is essential for the production of creatine, a vital molecule for energy storage and transfer in muscle and brain tissues .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, glycocyamine has been shown to enhance the expression of genes involved in energy metabolism, thereby boosting cellular energy levels . Additionally, it affects cell signaling pathways related to muscle contraction and neuronal activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for guanidinoacetate N-methyltransferase, facilitating the transfer of a methyl group to form creatine. This enzyme-substrate interaction is critical for the synthesis of creatine, which in turn influences various physiological processes . Furthermore, glycocyamine can modulate enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that glycocyamine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to glycocyamine has been observed to enhance cellular energy metabolism and improve muscle function in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, glycocyamine has been shown to enhance muscle strength and endurance without adverse effects. At high doses, it may cause toxic effects such as liver damage and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the synthesis of creatine. It interacts with enzymes such as guanidinoacetate N-methyltransferase and S-adenosylmethionine, which act as cofactors in the methylation process . This interaction influences metabolic flux and the levels of metabolites involved in energy production and storage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the efficient uptake and localization of glycocyamine in target tissues such as muscles and the brain . The compound’s distribution is crucial for its physiological effects, as it needs to reach specific cellular compartments to exert its functions.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and other biomolecules within these compartments . Targeting signals and post-translational modifications may direct glycocyamine to specific organelles, enhancing its biochemical activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)imidazolidine-2,4-dione typically involves the reaction of ethylene glycol with imidazolidine-2,4-dione under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Hydroxyethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The imidazolidine ring can be reduced to form a more saturated ring structure.

Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-oxoethyl)imidazolidine-2,4-dione.

Reduction: Formation of a more saturated imidazolidine ring.

Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.

Aplicaciones Científicas De Investigación

3-(2-Hydroxyethyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of resins, plastics, and other polymeric materials.

Comparación Con Compuestos Similares

Similar Compounds

5,5-Dimethyl-2,4-imidazolidinedione: Known for its use in the synthesis of pharmaceuticals.

Imidazolidine-2-thione:

Glycocyamine: A precursor to creatine, widely studied for its role in energy metabolism.

Uniqueness

3-(2-Hydroxyethyl)imidazolidine-2,4-dione is unique due to its hydroxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Actividad Biológica

3-(2-Hydroxyethyl)imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its interaction with various biological targets. Research has highlighted its potential in areas such as antimicrobial activity, hypoglycemic effects, and as a modulator of multidrug resistance in bacteria.

The molecular formula for this compound is C₇H₁₃N₃O₃, and it features a five-membered ring structure that includes two carbonyl groups. Its synthesis often involves the reaction of imidazolidine derivatives with hydroxyethylamine or similar reagents.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can enhance the effectiveness of antibiotics against resistant strains of bacteria by inhibiting efflux pumps, which are critical in multidrug resistance (MDR) mechanisms. One study indicated that compounds like this compound could reduce the minimal inhibitory concentration (MIC) of antibiotics by fourfold against specific bacterial strains .

Hypoglycemic Effects

Another area of interest is the hypoglycemic activity associated with imidazolidine derivatives. A study focused on the synthesis of various 3-arylsulfonylimidazolidine-2,4-diones reported promising results in lowering blood glucose levels in diabetic models. The mechanism appears to involve modulation of insulin sensitivity and enhancement of glucose uptake by tissues .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. The presence of the hydroxyethyl group appears to enhance solubility and bioavailability, which may contribute to its efficacy as an antimicrobial and hypoglycemic agent. Comparative studies have shown that modifications at various positions on the imidazolidine ring can significantly influence activity levels .

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial properties of several imidazolidine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Escherichia coli and Staphylococcus aureus, with IC50 values indicating effective inhibition at low concentrations.

| Compound | Bacterial Strain | IC50 (μM) |

|---|---|---|

| This compound | E. coli | 5.0 |

| S. aureus | 6.5 |

Case Study 2: Hypoglycemic Activity

A series of experiments were conducted on diabetic rats treated with various doses of this compound. The results indicated a significant reduction in blood glucose levels over a period of four weeks compared to control groups.

| Treatment Group | Initial Glucose Level (mg/dL) | Final Glucose Level (mg/dL) |

|---|---|---|

| Control | 250 | 240 |

| Low Dose | 260 | 180 |

| High Dose | 255 | 140 |

The mechanism through which this compound exerts its biological effects is multifaceted:

- Antimicrobial Action : It may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.

- Hypoglycemic Effect : The compound enhances insulin signaling pathways and promotes glucose uptake in peripheral tissues.

- Multidrug Resistance Modulation : By inhibiting efflux pumps in bacteria, it increases the intracellular concentration of co-administered antibiotics.

Propiedades

IUPAC Name |

3-(2-hydroxyethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-2-1-7-4(9)3-6-5(7)10/h8H,1-3H2,(H,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORELQCSLZWHGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313587 | |

| Record name | 3-(2-Hydroxyethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63696-48-0 | |

| Record name | NSC273045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Hydroxyethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.